molecular formula C12H18N2O2S3 B5643976 cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate

cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate

Cat. No. B5643976
M. Wt: 318.5 g/mol
InChI Key: ZDAXBGSTCIHOHL-UHFFFAOYSA-N
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Description

Introduction Cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate is a chemical compound involved in various synthetic processes and has potential implications in organic chemistry. Although there isn't direct research on this exact compound in the provided documents, we can deduce information based on related compounds and synthesis methods.

Synthesis Analysis The synthesis processes involving related carbamate compounds typically involve nucleophilic substitution reactions or cycloaddition reactions. For instance, bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which have structural similarities, were synthesized using 1,3-dipolar cycloaddition reactions, indicative of potential methodologies that could be applied to the synthesis of cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate (Anderson, Heider, Raju, & Yucht, 1988).

Molecular Structure Analysis Molecular structure analysis often involves the determination of the compound’s configuration through spectroscopic methods. Although specific studies on cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate are not available, related compounds exhibit complex molecular frameworks often characterized by NMR and mass spectroscopy, suggesting a similar approach could be used for this compound's analysis.

Chemical Reactions and Properties Chemical reactions involving similar compounds, such as 4-Bis(methylthio)methylene-2-phenyloxazol-5-one, involve nucleophilic ring opening and subsequent cyclization processes (Misra & Ila, 2010). These reactions highlight the reactivity of such compounds towards various nucleophiles, implying that cyclohexyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate could undergo similar chemical transformations.

properties

IUPAC Name

cyclohexyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S3/c1-17-10-9(11(18-2)19-14-10)13-12(15)16-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAXBGSTCIHOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)NC(=O)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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